1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trimethylsilyl group, which is often used to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 2-(trimethylsilyl)ethoxymethyl chloride, which is then reacted with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trimethylsilyl group can be cleaved under certain conditions, revealing reactive sites that can interact with enzymes or other biomolecules. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylic acid
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carboxylic acid
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxamide
Uniqueness: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. The presence of the trimethylsilyl group also provides a protective function, allowing for selective reactions and modifications.
Properties
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3Si/c1-16(2,3)5-4-15-8-12-7-9(6-11-12)10(13)14/h6-7H,4-5,8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMANBDUPQGWBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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